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CAS No.: 68759-85-3
Cat. No.: B1605330

Get Quote

Abstract & Strategic Significance

4-Chloro-L-phenylalanine methyl ester (H-Phe(4-Cl)-OMe) is a specialized non-canonical
amino acid derivative used to introduce hydrophobic bulk, enhance metabolic stability, or serve
as a handle for late-stage diversification.[1] Unlike standard solid-phase peptide synthesis
(SPPS) where free acids are required, this methyl ester variant is designed for Solution Phase
Peptide Synthesis (SolPPS) or as the C-terminal residue in convergent synthesis strategies.[1]

The 4-chloro substituent provides a unique electronic profile (sigma-hole interactions) and
serves as an electrophilic partner for Palladium-catalyzed cross-coupling (e.g., Suzuki-
Miyaura), enabling the synthesis of "stapled" peptides or bioconjugates. This guide details the
handling, coupling, deprotection, and functionalization of this critical building block.

Material Specifications & Handling

Table 1: Physicochemical Properties of H-Phe(4-CIl)-OMe[1]-HCI
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Property Specification

) 4-Chloro-L-phenylalanine methyl ester
Chemical Name

hydrochloride
33965-47-8 (HCI salt); 14173-40-1 (Free base
CAS Number
context)
Molecular Weight 250.12 g/mol (HCI salt)
Appearance White to off-white crystalline powder
B Soluble in DMSO (>100 mM), Methanol, DMF.
Solubility ) )
[1] Sparingly soluble in water.[1]
Storage -20°C, desiccated. Hygroscopic.

Bioactive: Tryptophan hydroxylase inhibitor.[1][2]

Safety Profile
Wear full PPE.[1][2]

Expert Insight: The commercially available form is typically the Hydrochloride (HCI) salt. To
participate in nucleophilic attack during coupling, the amine must be desalted in situ using a
tertiary base (e.g., DIPEA or NMM). Failure to neutralize the HCI salt is the #1 cause of failed

couplings with this reagent.

Strategic Workflow Overview

The following diagram outlines the decision logic for utilizing H-Phe(4-Cl)-OMe in peptide
synthesis, distinguishing between standard chain elongation and late-stage modification.
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Figure 1: Strategic workflow for integrating 4-Chloro-L-phenylalanine methyl ester into
peptide synthesis.

Detailed Experimental Protocols
Protocol A: Standard Solution Phase Coupling

Objective: Couple an N-protected amino acid (e.g., Boc-Ala-OH) to H-Phe(4-Cl)-OMe.[1]
Mechanism: Carbodiimide-mediated amide bond formation.[1] We utilize EDC/HOBt to
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minimize racemization, which is a significant risk for phenylglycine and phenylalanine

derivatives.

Reagents:

N-Protected Amino Acid (1.0 equiv)[1][3]

H-Phe(4-Cl)-OMe[1][4][5][6]-HCI (1.1 equiv)[1]

EDC[1]-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) — Crucial for neutralizing the HCI salt.

Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step:

Activation: Dissolve the N-protected amino acid (1.0 mmol) and HOBt (1.2 mmol) in
anhydrous DMF (5 mL) at 0°C (ice bath).

Carbodiimide Addition: Add EDC-HCI (1.2 mmol) and stir for 15 minutes at 0°C. Note: Pre-
activation ensures the active ester forms before the amine is introduced.

Amine Preparation: In a separate vial, dissolve H-Phe(4-Cl)-OMe-HCI (1.1 mmol) in DMF (2
mL) and add DIPEA (2.5 mmol). Vortex to ensure full neutralization (solution should not be
cloudy).[1]

Coupling: Add the amine solution dropwise to the activated acid solution.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—-12 hours.
Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

o 1M KHSOa4 (removes unreacted amine/DIPEA)[1]
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o Sat. NaHCOs (removes unreacted acid/HOB)[1]
o Brine[1]

« Isolation: Dry over Na2SOa, filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to a free acid (-COOH) to allow further chain elongation.
[1] Critical Caution: Phenylalanine derivatives are prone to racemization under strong basic
conditions.[1] Lithium Hydroxide (LIOH) is preferred over NaOH/KOH due to its milder nature
and lower risk of epimerization.[1]

Reagents:

o Peptide-Phe(4-Cl)-OMe[1]

e LIOH[1][7]-H20 (2.0 equiv)[1]
e Solvent: THF:Water (3:1)[1]

Step-by-Step:

Dissolution: Dissolve the peptide methyl ester in THF (approx. 10 mL per gram). Cool to 0°C.
[1]

Hydrolysis: Add a solution of LiOH (2 equiv) in water dropwise.

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor closely by TLC/LC-
MS. Reaction is typically complete in 1-2 hours.[1] Do not leave overnight.

Quenching: Acidify carefully to pH 3—4 using 1M HCI or KHSOa.

Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Protocol C: Late-Stage Functionalization (Suzuki-
Miyaura)
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Objective: Use the 4-Chloro handle to attach an aryl group (bioconjugation/stapling).[1]
Reagents:

Peptide-Phe(4-Cl)-R[1]

Aryl Boronic Acid (1.5 equiv)[1]

Catalyst: Pd(OACc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dtbpf)Clz.[1]

Base: K3POa (3.0 equiv)[1]

Solvent: Toluene/Water (10:[1]1) or DMF/Water (for solubility).[1][8]

Step-by-Step:

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

Assembly: In a sealed tube, combine peptide, boronic acid, base, and catalyst.

Reaction: Heat to 80°C for 4—12 hours.

Purification: Filter through Celite to remove Palladium black. Purify via Preparative HPLC.

Mechanistic Visualization: Suzuki Cross-Coupling

The following diagram illustrates the catalytic cycle utilizing the 4-chloro substituent on the
peptide backbone.
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Figure 2: Catalytic cycle for the modification of Phe(4-Cl) peptides via Suzuki-Miyaura coupling.

Troubleshooting & QC
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Issue: Low Yield in Coupling.
o Cause: Incomplete neutralization of the HCI salt.

o Fix: Ensure DIPEA is added to the amine before mixing with the activated acid. Check pH
of reaction mixture (should be basic, pH ~8).

Issue: Racemization (D-isomer detected).
o Cause: High temperature during hydrolysis or excessive base during coupling.[1]

o Fix: Perform LiOH hydrolysis strictly at 0°C—RT. Use HOBt/EDC rather than HATU for
segment condensations.

Issue: Incomplete Suzuki Coupling.
o Cause: Aryl chlorides are less reactive than bromides/iodides.[1]

o Fix: Switch to specialized Buchwald ligands (e.g., XPhos, SPhos) or increase temperature
to 100°C (if peptide stability allows).

References

Sigma-Aldrich.4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Sheet.Link[1]
MedChemExpress.H-D-Phe(4-Cl)OMe.HCI Properties and Solubility.Link[1]

Beilstein Journal of Organic Chemistry.Peptide stapling by late-stage Suzuki—-Miyaura cross-
coupling. (2022).[1][8][9] Link

National Institutes of Health (PubChem).4-Chloro-L-phenylalanine methyl ester
hydrochloride Compound Summary.[1]Link[1]

Organic Syntheses.General procedures for peptide coupling using methyl esters.Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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